N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine
Overview
Description
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine is a useful research compound. Its molecular formula is C18H16Cl2FN3O2 and its molecular weight is 396.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-tumor Activities
A study by Liao Wen-j (2015) synthesized novel diazole 4-aminoquinazoline derivatives, including N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine. These compounds showed significant anti-tumor activities, particularly against PC-3 cells.
Potential PET Imaging Agents for Tumor Detection
A 2012 study by Yurong Chen et al. investigated novel F-18 labeled 4-aminoquinazoline derivatives, including this compound, as potential PET imaging agents for tumor detection. The results indicated promising applications for non-invasive tumor imaging.
Synthesis and Characterization
The synthesis and characterization of 4-aminoquinazoline derivatives, including this specific compound, were explored in studies by Heping Yan et al. (2013) and Gui-ping Ouyang (2012). These studies provide valuable insights into the compound's structural and chemical properties.
Crystal Structure and Biological Activity
The crystal structure and biological activity of this compound were investigated by Zhi-qiang Cai et al. (2019). The study found that the compound effectively inhibited lung cancer cell line proliferation.
Synthesis of Related Substances of Gefitinib
A 2014 study by Ye Lian-ba focused on synthesizing related substances of gefitinib, including this compound, to enhance the quality control of gefitinib.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FN3O2/c1-25-16-9-15-12(8-17(16)26-6-2-5-19)18(23-10-22-15)24-11-3-4-14(21)13(20)7-11/h3-4,7-10H,2,5-6H2,1H3,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHIGZLXZKJTPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678855 | |
Record name | N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912556-91-3 | |
Record name | N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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